6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one
Descripción
Propiedades
IUPAC Name |
6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c1-15-8-10-30(11-9-15)21-13-20-17(12-19(21)26)23(31)18(14-29(20)2)25-27-24(28-33-25)16-6-4-5-7-22(16)32-3/h4-7,12-15H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCUNFMZRAGQSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=C(C=C3C(=C2)N(C=C(C3=O)C4=NC(=NO4)C5=CC=CC=C5OC)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the fluoroquinoline core, followed by the introduction of the oxadiazole ring and the piperidine moiety. Key steps may include:
Formation of the Fluoroquinoline Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Oxadiazole Ring: This step often involves the reaction of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the Piperidine Moiety: This can be done through nucleophilic substitution reactions, where the piperidine ring is introduced to the quinoline core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new substituents to the molecule.
Aplicaciones Científicas De Investigación
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound’s ability to interact with various biological targets suggests potential therapeutic applications.
Industry: Its chemical reactivity makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may influence various cellular pathways, such as those involved in cell growth, apoptosis, or signal transduction.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Core Structural Analogues
Compound A : 5-(4-((3-ethyl-2-oxo-1,2-dihydroquinolin-7-yl)methyl)piperazin-1-yl)-N,6-dimethylpicolinamide ()
- Core: Quinolin-2-one (vs. quinolin-4-one in the target).
- Key Differences :
- Piperazine-picolinamide side chain (vs. 4-methylpiperidine in the target).
- Ethyl and methyl substituents (vs. methoxyphenyl-oxadiazole in the target).
- Synthesis : Utilizes DIPEA in NMP at 80°C for coupling reactions .
Compound B : 7-(4-Amino-2,5-difluoro-phenyl)-5-ethyl-6-methyl-oxazolo[4,5-c]quinolin-4-one ()
- Core: Oxazoloquinolin-4-one fused ring system (vs. non-fused quinolin-4-one in the target).
- Key Differences: Oxazole ring (vs. oxadiazole in the target). Amino-difluorophenyl substituent (vs. methoxyphenyl group in the target).
Functional Group Analysis
Pharmacokinetic and Bioactivity Implications
Oxadiazole vs. Oxazole : The 1,2,4-oxadiazole in the target compound may offer greater metabolic stability compared to the oxazole in Compound B, as oxadiazoles are less prone to enzymatic degradation .
Piperidine vs. Piperazine : The 4-methylpiperidine group in the target compound likely enhances lipophilicity and blood-brain barrier penetration compared to the piperazine-picolinamide in Compound A, which may improve CNS-targeted activity .
Fluorine Positioning : Fluorine at position 6 in the target compound could reduce oxidative metabolism compared to Compound B’s fluorinated phenyl group, which might undergo dehalogenation .
Actividad Biológica
The compound 6-fluoro-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one is a synthetic organic molecule with potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 462.5 g/mol. The structure features a quinoline core substituted with a fluorine atom, a methoxyphenyl group, and a piperidine moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 462.5 g/mol |
| CAS Number | 1110984-99-0 |
Research indicates that this compound exhibits significant biological activities, including:
- Antidiabetic Effects : Derivatives containing piperidine and oxadiazole moieties have shown promise in inhibiting enzymes like α-glucosidase, which plays a role in carbohydrate metabolism .
- Antimicrobial Properties : Compounds with similar structures have demonstrated antimicrobial activity against various pathogens, suggesting potential use in treating infections .
- Neuroprotective Effects : The incorporation of fluorine and methoxy groups enhances the ability of compounds to cross the blood-brain barrier, potentially providing neuroprotective effects in conditions like Alzheimer’s disease .
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of the compound against specific targets:
- α-Glucosidase Inhibition : The compound showed promising results as an α-glucosidase inhibitor, which can help manage blood sugar levels in diabetic patients.
- Antimicrobial Activity : Tests against bacterial strains revealed that the compound exhibits significant inhibition zones, indicating its potential as an antimicrobial agent.
In Vivo Studies
In vivo studies are essential to understand the pharmacokinetics and therapeutic efficacy of the compound:
- Diabetes Models : Animal studies have indicated that treatment with this compound leads to reduced blood glucose levels in diabetic models.
- Neuroprotective Studies : In models of neurodegeneration, the compound showed reduced markers of oxidative stress and inflammation.
Case Study 1: Antidiabetic Activity
A study published in Molecules demonstrated that derivatives similar to the compound significantly inhibited α-glucosidase activity. The structure-activity relationship indicated that modifications to the piperidine ring enhanced potency .
Case Study 2: Antimicrobial Efficacy
Research reported in Pharmaceutical Research indicated that compounds with similar structural features exhibited broad-spectrum antimicrobial activity. The study highlighted that the presence of the oxadiazole ring was crucial for enhancing activity against Gram-positive and Gram-negative bacteria .
Q & A
Q. What synthetic methodologies are commonly employed to synthesize the quinolin-4-one core in this compound?
The quinolin-4-one core is typically synthesized via cyclization reactions using substituted anilines and β-ketoesters. For example, condensation of 4-methylpiperidine-substituted anilines with fluorinated diketones under acidic conditions can yield the dihydroquinolin-4-one scaffold . Subsequent functionalization of the oxadiazole ring involves coupling 2-methoxyphenyl-substituted amidoximes with activated carboxylic acid derivatives (e.g., via CDI-mediated activation) . Purification often employs recrystallization from DMF or ethanol to isolate high-purity intermediates.
Q. Which analytical techniques are critical for verifying the structural integrity of this compound?
Key techniques include:
- 1H/13C-NMR : To confirm substitution patterns (e.g., fluoro, methoxy, and methylpiperidine groups) and assess regioselectivity .
- HPLC-PDA/MS : For purity assessment and detection of byproducts (e.g., unreacted oxadiazole precursors) .
- FTIR : To validate functional groups like C=O (quinolinone) and C-O (methoxy) .
Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?
Standard assays include:
- Cyclooxygenase (COX) inhibition : To evaluate anti-inflammatory potential, using ELISA-based quantification of prostaglandin E2 (PGE2) in macrophage cell lines .
- Receptor binding studies : Radioligand displacement assays (e.g., for GABA receptors) to explore CNS activity, given the structural similarity to benzodiazepine derivatives .
Advanced Research Questions
Q. How can Bayesian optimization improve the yield of the 1,2,4-oxadiazole coupling step?
Bayesian optimization algorithms can systematically explore reaction parameters (e.g., temperature, catalyst loading, solvent ratio) with minimal experiments. For example, a 3-factor response surface model (RSM) can prioritize optimal conditions (e.g., 80°C, 1.2 eq CDI, DMF:H2O 9:1) to maximize oxadiazole ring formation . This approach reduces trial iterations by 40–60% compared to traditional grid searches.
Q. How should researchers address contradictory data in reported biological activities of structurally analogous compounds?
Contradictions (e.g., COX-2 selectivity vs. non-selectivity) may arise from assay variability (e.g., cell type differences). Mitigation strategies include:
- Standardized protocols : Use identical cell lines (e.g., RAW 264.7 macrophages) and inhibitor controls (e.g., celecoxib) .
- Metabolic stability testing : Assess compound degradation in serum to rule out false negatives due to rapid hydrolysis .
Q. What computational tools are effective for studying the SAR of the 4-methylpiperidine and oxadiazole moieties?
- Molecular docking : To predict interactions with targets like COX-2 (PDB: 5KIR) or GABA-A receptors, focusing on hydrophobic pockets accommodating the methylpiperidine group .
- QSAR models : Train regression models using descriptors like LogP and polar surface area to correlate substituent effects (e.g., methoxy vs. ethoxy) with activity .
Q. How can flow chemistry enhance the scalability of multi-step syntheses involving this compound?
Continuous-flow reactors enable precise control of exothermic steps (e.g., cyclization reactions). For instance, integrating a Swern oxidation module (0°C, 30 s residence time) can improve safety and yield (≥85%) for intermediates like diphenyldiazomethane, a precursor to heterocyclic scaffolds .
Methodological Notes
- Synthesis Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interaction effects (e.g., solvent polarity × temperature) .
- Data Reproducibility : Validate biological assays with ≥3 independent replicates and include positive/negative controls (e.g., indomethacin for COX inhibition) .
- Safety : Handle intermediates with reactive oxadiazole rings under inert atmospheres to prevent decomposition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
